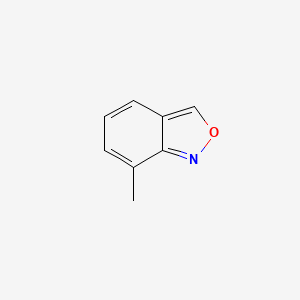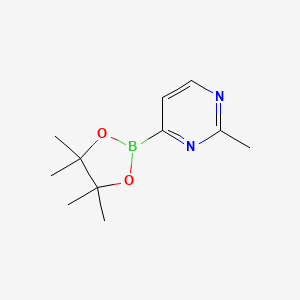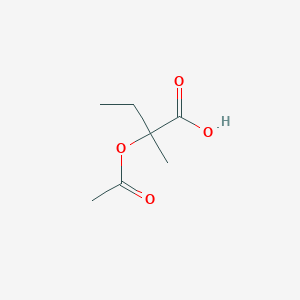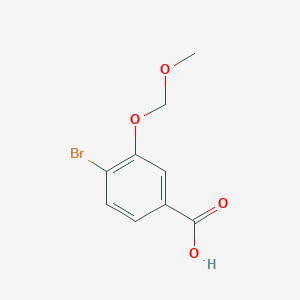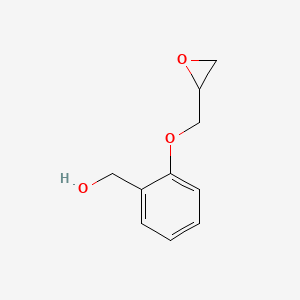
Benzenemethanol,2-(oxiranylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxiranylmethoxy)benzenemethanol, also known as 2-(oxiranylmethyloxy)benzyl alcohol, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.2 g/mol . This compound features an oxirane (epoxide) ring attached to a benzyl alcohol moiety, making it a versatile intermediate in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxiranylmethoxy)benzenemethanol typically involves the reaction of benzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzyl alcohol attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for 2-(2-Oxiranylmethoxy)benzenemethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxiranylmethoxy)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the epoxide ring to a diol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides, under basic or acidic conditions
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid
Reduction: 2-(2-Hydroxypropoxy)benzenemethanol
Substitution: Various substituted benzyl alcohol derivatives
Scientific Research Applications
2-(2-Oxiranylmethoxy)benzenemethanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and alcohols.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its reactive epoxide group
Mechanism of Action
The mechanism of action of 2-(2-Oxiranylmethoxy)benzenemethanol involves its reactive epoxide ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme-catalyzed transformations in biological systems or polymerization reactions in industrial processes .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis[(2-oxiranylmethoxy)methyl]furan (BOF)
- 2,5-Bis[(2-oxiranylmethoxy)methyl]benzene (BOB)
Comparison
2-(2-Oxiranylmethoxy)benzenemethanol is unique due to its benzyl alcohol moiety, which provides distinct reactivity compared to similar compounds like BOF and BOB. While BOF and BOB are used in the synthesis of highly cross-linked epoxy networks, 2-(2-Oxiranylmethoxy)benzenemethanol offers versatility in various organic transformations and industrial applications .
Properties
CAS No. |
4204-79-9 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
[2-(oxiran-2-ylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C10H12O3/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-4,9,11H,5-7H2 |
InChI Key |
UKUORLQPIPQXHG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)

![4,8-Methanothiazolo[5,4-c]azocine(9CI)](/img/structure/B13980189.png)

![Tetrapotassium;[3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B13980201.png)
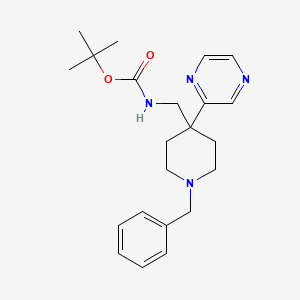
![3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-A]pyrazin-6-Yl}benzamide](/img/structure/B13980209.png)
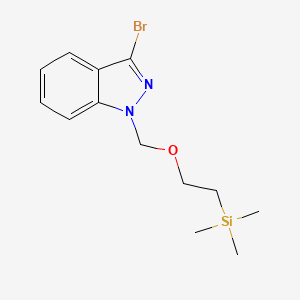
![2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13980236.png)
